N'-Methyl(benzyloxy)carbohydrazide
Description
Significance of Hydrazide and Carbazate (B1233558) Motifs in Advanced Organic Synthesis
The hydrazide (-CONHNH-) and carbazate (-OCONHNH-) functionalities are pivotal structural motifs in the realm of organic and medicinal chemistry. Hydrazide derivatives are recognized for their broad spectrum of biological activities and their utility as versatile intermediates in the synthesis of various heterocyclic compounds. nih.govevitachem.com They can undergo a variety of chemical transformations, including condensation reactions with aldehydes and ketones to form hydrazones, which are themselves an important class of biologically active compounds. nih.govevitachem.com
Carbazates, which are esters of hydrazinocarboxylic acid, serve as crucial precursors in the synthesis of numerous pharmaceuticals and agrochemicals. The carbazate moiety can act as a protected form of hydrazine (B178648), allowing for selective chemical modifications at other parts of the molecule. For instance, benzyl (B1604629) carbazate is widely employed in the synthesis of Schiff bases and other derivatives due to the stability of the benzyloxycarbonyl (Cbz) protecting group, which can be selectively removed under specific reaction conditions. nih.govgoogle.com The synthesis of various substituted benzylidene hydrazinecarboxylates has been achieved through the reaction of benzyl carbazate with different aldehydes, highlighting the synthetic utility of this scaffold. nih.gov
The general structure of a carbohydrazide (B1668358) consists of a carbonyl group bonded to two hydrazine-like substituents. wikipedia.org These compounds and their derivatives are known to be involved in a wide array of applications, from industrial uses as oxygen scavengers to their role as precursors in the synthesis of polymers and dyes. wikipedia.org
Overview of the N'-Methyl(benzyloxy)carbohydrazide Scaffold as a Research Focus
The this compound scaffold integrates the key features of both a carbazate and a methylated hydrazine. The presence of the methyl group on the terminal nitrogen atom (N') introduces specific steric and electronic properties that can influence the reactivity and conformational preferences of the molecule.
A plausible synthetic route to this compound involves the reaction of methylhydrazine with benzyl chloroformate. guidechem.comwikipedia.orgorgsyn.orgcommonorganicchemistry.com This reaction is analogous to the well-established method of protecting amines using benzyl chloroformate (Cbz-Cl). guidechem.comwikipedia.orgcommonorganicchemistry.com The more nucleophilic nitrogen of methylhydrazine would attack the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of the this compound product. The reaction would likely be carried out in the presence of a base to neutralize the hydrochloric acid byproduct. guidechem.com
While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural components suggest its potential as a valuable intermediate in several areas of chemical research:
As a Building Block for Heterocyclic Synthesis: The hydrazide moiety can be utilized in cyclization reactions to form a variety of five- and six-membered heterocyclic rings, which are core structures in many biologically active compounds.
In Medicinal Chemistry: The introduction of the N-methyl group can modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. This substitution can influence factors such as metabolic stability, receptor binding affinity, and solubility.
In Peptide and Peptidomimetic Synthesis: The carbazate structure can be incorporated into peptide backbones to create peptidomimetics with altered conformational properties and resistance to enzymatic degradation.
The hydrochloride salt of this compound is also commercially available, indicating its use in research settings where improved solubility in certain solvents might be desirable.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(methylamino)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-11-9(12)13-7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIYUSMWEKKHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methyl Benzyloxy Carbohydrazide and Its Analogs
Direct Synthesis Routes to N'-Methyl(benzyloxy)carbohydrazide
The synthesis of this compound, a carbohydrazide (B1668358) derivative, can be achieved through established reactions involving key precursors such as carboxylic acid derivatives and hydrazides. These methods provide a direct pathway to the target molecule.
Reaction Pathways from Key Precursors, Including Carboxylic Acid Derivatives and Hydrazides
The formation of this compound typically involves the reaction of a suitable carboxylic acid derivative with methylhydrazine. A common strategy is the use of benzyl (B1604629) chloroformate, a carboxylic acid chloride, as the source of the benzyloxycarbonyl group. The reaction proceeds via nucleophilic acyl substitution, where the more nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbonyl carbon of benzyl chloroformate.
The synthesis of related carbohydrazide derivatives often starts from a corresponding carboxylic acid or its ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the parent hydrazide. nih.govmdpi.com This hydrazide can then be further modified. For example, p-hydroxybenzoic acid hydrazide can be synthesized from p-hydroxybenzoic acid and subsequently used to create a variety of benzohydrazide (B10538) derivatives. mdpi.com Similarly, 4-methoxybenzohydrazide can be prepared from methyl 4-methoxybenzoate (B1229959) and hydrazine hydrate. nih.gov These hydrazides serve as key intermediates that can be reacted with various electrophiles to generate a diverse library of carbohydrazide analogs.
Optimization of Reaction Conditions and Reagent Selection in Carbazate (B1233558) Formation
The formation of the carbazate, which is the core structure of this compound, is a critical step that can be optimized to improve yield and purity. Key factors to consider include the choice of solvent, temperature, and the presence of a base.
The reaction is often carried out in a suitable solvent, such as dichloromethane (B109758) or ethanol. mdpi.com The selection of the solvent can affect the solubility of the reactants and the reaction rate. Temperature control is also crucial; some reactions are performed at room temperature, while others may require cooling in an ice bath or heating under reflux to proceed efficiently. nih.govmdpi.com
The addition of a base, such as triethylamine (B128534) or potassium carbonate, is often necessary to neutralize the acidic byproduct (e.g., hydrochloric acid) formed during the reaction, particularly when using acyl chlorides. mdpi.com This prevents the protonation of the hydrazine and maintains its nucleophilicity. The choice of base can impact the reaction's success and the ease of product purification.
For instance, in the synthesis of related hydrazide derivatives, the reaction of a hydrazide with p-toluenesulfonyl chloride is conducted in dichloromethane in the presence of K2CO3 in an ice bath. mdpi.com In other cases, a catalytic amount of acetic acid is used when reacting a hydrazide with an aldehyde in methanol. nih.gov These examples highlight the importance of tailoring the reaction conditions and reagents to the specific substrates involved to achieve optimal results in carbazate formation.
Enantioselective and Stereoselective Synthesis Approaches for Chiral Analogs
The development of synthetic methods to produce chiral analogs of this compound with high enantiomeric and diastereomeric purity is a significant area of research. These approaches focus on introducing and controlling stereochemistry within the molecule, particularly at the benzyloxy moiety and other substituted positions.
Strategies for Introducing and Controlling Chirality within the Benzyloxy Moiety
Introducing chirality into the benzyloxy group of carbohydrazide analogs can be achieved through several strategies. One common approach is the use of chiral building blocks. For example, starting with an enantiomerically pure alcohol to form the benzyloxy group ensures the transfer of chirality to the final product.
Another strategy involves the asymmetric transformation of a prochiral substrate. Enantioselective deprotonation of prochiral cyclic ketones using chiral lithium amides, followed by subsequent reactions, can lead to the formation of chiral intermediates that can be incorporated into the benzyloxy moiety. researchgate.net Furthermore, enzyme-catalyzed reactions, such as the hydrolysis of a meso-diacetate, can provide enantiomerically enriched precursors for the synthesis of chiral benzyloxy-substituted compounds. researchgate.net
The use of chiral catalysts is a powerful tool for controlling stereochemistry. For example, chiral Brønsted acids have been employed in the enantioselective desymmetrization of 3-substituted oxetanes to create chiral 1,4-benzoxazepines, which can serve as complex benzyloxy-substituted systems. nih.gov Similarly, chiral sulfides have been used as organocatalysts in the asymmetric aziridination of imines, demonstrating a method to create chiral diaryl structures that could be analogous to substituted benzyloxy groups. rsc.org
Diastereoselective Synthesis of Advanced Benzyloxy-Substituted Intermediates
The synthesis of advanced intermediates with multiple stereocenters requires diastereoselective reactions. Cascade reactions, such as the inter- and intramolecular double Michael additions, have been utilized to construct highly substituted cyclohexanones with complete diastereoselectivity. beilstein-journals.org These cyclic structures can serve as scaffolds for creating complex benzyloxy-substituted analogs.
The choice of reactants and reaction conditions plays a crucial role in controlling diastereoselectivity. For instance, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst can lead to the formation of functionalized cyclohexanones as major products with high diastereoselectivity. beilstein-journals.org
Furthermore, in the context of creating complex heterocyclic systems, the intramolecular asymmetric allylic etherification catalyzed by iridium complexes has been shown to produce pyrimidine-fused oxazepines with high enantioselectivity. nih.gov Such strategies can be adapted to synthesize advanced intermediates where a benzyloxy group is part of a larger, stereochemically defined ring system. The ability to control the relative stereochemistry of multiple chiral centers is essential for the synthesis of specific, biologically active analogs.
Principles of Atom Economy and Sustainable Chemistry in this compound Synthesis
The principles of atom economy and sustainable chemistry are increasingly important considerations in the synthesis of chemical compounds, including this compound and its analogs. These principles aim to maximize the incorporation of reactant atoms into the final product and minimize waste generation. researchgate.netrsc.org
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. rsc.org Addition reactions are inherently atom-economical as they involve the combination of all reactant atoms into the product. rsc.org In the context of this compound synthesis, choosing reaction pathways that favor addition over substitution or elimination can significantly improve atom economy.
Sustainable chemistry practices also focus on the use of environmentally benign solvents, catalysts, and reaction conditions. For example, employing microwave-assisted, solvent-free synthesis methods can reduce reaction times and eliminate the need for potentially toxic solvents. researchgate.net The use of catalytic rather than stoichiometric amounts of reagents also contributes to a greener synthetic process. researchgate.net
Developing reagentless and highly atom-economical methods, such as the iodosulfenylation of alkynes using only iodine and disulfides, showcases a sustainable approach to creating complex molecules. rsc.org Applying these principles to the synthesis of this compound would involve designing routes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment.
Chemical Reactivity and Mechanistic Studies of N Methyl Benzyloxy Carbohydrazide
Fundamental Reactivity of the Carbazate (B1233558) (–NH–NHCO–O–) Functional Group
The carbazate functional group, a derivative of hydrazine (B178648), is central to the reactivity of N'-Methyl(benzyloxy)carbohydrazide. Carbazates, such as tert-butyl carbazate, are versatile reagents in organic synthesis. mdpi.com The presence of both amine and ester functionalities within the carbazate group allows for a variety of reactions. The nitrogen atoms can act as nucleophiles, while the carbonyl group is susceptible to nucleophilic attack. The reactivity of the carbazate moiety is influenced by the electronic effects of its substituents. For instance, the tert-butoxycarbonyl (Boc) group in tert-butyl carbazate is a common protecting group for amines. mdpi.com
The fundamental reactivity of functional groups dictates the chemical behavior of molecules. solubilityofthings.comlibretexts.org The carbazate group contains several reactive sites: the two nitrogen atoms and the carbonyl carbon. solubilityofthings.com The lone pairs on the nitrogen atoms confer nucleophilic character, while the carbonyl carbon is electrophilic. The relative reactivity of these sites can be modulated by the substituents attached to the carbazate core. In this compound, the N-methyl and benzyloxy groups influence the electron density distribution and steric accessibility of the reactive centers.
The preparation of carbohydrazide (B1668358) from dimethyl carbonate and hydrazine involves a multi-step mechanism. researchgate.net This synthesis highlights the fundamental reactivity of the hydrazine and carbonate functional groups, which are components of the broader carbazate structure. researchgate.net The reaction proceeds through intermediates involving nucleophilic attack of the hydrazine on the carbonyl carbon of the carbonate. researchgate.net
Transformations Involving the Benzylic Ether Linkage
The benzyloxy group in this compound contains a benzylic ether linkage. This part of the molecule is susceptible to transformations such as cleavage and oxidation. Benzyl (B1604629) ethers are commonly used as protecting groups in organic synthesis because they can be selectively removed under specific conditions, often through hydrogenolysis using a palladium catalyst and a hydrogen source. youtube.com This process, known as hydrogenolysis, involves the cleavage of the C-O bond of the ether, releasing the alcohol and toluene (B28343). youtube.com The stability of the benzyl ether to acidic or basic conditions allows for selective deprotection in the presence of other functional groups. youtube.com
The benzylic position, the carbon atom adjacent to the aromatic ring, is particularly reactive. masterorganicchemistry.com It can undergo reactions like free-radical bromination and oxidation. masterorganicchemistry.comkhanacademy.org Oxidation of the benzylic C-H bond can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. masterorganicchemistry.commdpi.com For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the benzylic carbon to a carboxylic acid. masterorganicchemistry.com
The synthesis of benzyl esters can be achieved through various methods, including the palladium-catalyzed C-H acyloxylation of toluene with carboxylic acids. organic-chemistry.org This demonstrates the accessibility of the benzylic position to functionalization. Additionally, the autoxidation of benzaldehyde (B42025) to benzoic acid is a known transformation that can occur in the presence of air. nih.gov
Reactions at the N-Methyl Hydrazide Moiety
The N-methyl hydrazide portion of this compound is a key site for chemical modifications, enabling the introduction of various functionalities through directed lithiation and subsequent reactions with electrophiles, as well as oxidative transformations.
Directed Lithiation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles. Common DMGs include amides, carbamates, and ethers. wikipedia.orguwindsor.ca The carbamate (B1207046) group, in particular, is a strong DMG. uwindsor.ca
In the context of this compound, the hydrazide moiety can act as a directing group for lithiation. The nitrogen atoms can coordinate to the lithium cation, directing the deprotonation to a nearby position. The resulting lithiated species can then be quenched with various electrophiles, allowing for the introduction of new substituents. This strategy has been employed in the functionalization of benzyl carbamates, where the carbamate group directs the lithiation of the benzylic position. ukzn.ac.za
The choice of the organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can influence the efficiency and regioselectivity of the lithiation process. baranlab.orguwindsor.ca The subsequent reaction with an electrophile introduces a new functional group at the lithiated position.
Oxidative Transformations and Rearrangements
The N-methyl hydrazide moiety can undergo oxidative transformations. The oxidation of N-methyl-N-formylhydrazine, a related compound, has been studied to understand the formation of reactive intermediates. nih.gov This process can lead to the generation of diazenium (B1233697) ions and radical species, which are implicated in the compound's biological activity. nih.gov The oxidation of hydrazines can be achieved using various chemical and enzymatic systems. nih.gov
N-Benzyloxycarbamate derivatives can react with carbon nucleophiles to form functionalized protected hydroxamic acids. nih.gov This reaction demonstrates the electrophilic nature of the carbamate carbonyl group. The N-alkylation of the carbamate enhances its reactivity towards nucleophiles. nih.gov
Elucidation of Reaction Mechanisms in this compound-Mediated Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of carbohydrazide from dimethyl carbonate and hydrazine has been studied theoretically to elucidate the reaction pathway. researchgate.net The mechanism involves the formation of intermediates and transition states, which can be modeled using computational methods. researchgate.net
In directed ortho-metalation reactions, the mechanism involves the formation of a complex between the directing group and the organolithium reagent, followed by deprotonation. wikipedia.orgbaranlab.orgyoutube.com The stability of the resulting lithiated species and the nature of the electrophile determine the course of the reaction.
The synthesis of N-benzyl N-methyl chitosan (B1678972) involves the formation of an imine intermediate, which is then reduced. orientjchem.org Spectroscopic methods can be used to identify the intermediates and elucidate the reaction mechanism. orientjchem.org Similarly, the co-crystallization of N'-benzylidenepyridine-4-carbohydrazide with benzoic acid, formed from the autoxidation of benzaldehyde, highlights the importance of understanding concurrent reaction pathways. nih.gov
Derivatization Strategies and Scaffold Development Based on N Methyl Benzyloxy Carbohydrazide
Design and Synthesis of N'-Substituted Arylidene Derivatives
A primary and highly effective derivatization strategy involves the condensation of N'-Methyl(benzyloxy)carbohydrazide with a range of aromatic or heteroaromatic aldehydes. This reaction typically proceeds under mild acidic catalysis to yield N'-substituted arylidene derivatives, also known as hydrazones. The resulting (E)-N'-(arylmethylidene)-N-methylbenzyloxycarbohydrazide compounds possess an azomethine group (-N=CH-), which is a crucial pharmacophore in many biologically active molecules. nih.gov
The arylidene derivatives of this compound can be designed to act as precursors for more complex ring systems. By selecting an aldehyde that contains an appropriately positioned reactive group, intramolecular cyclization reactions can be induced to form fused heterocyclic structures.
Quinolones: While not a direct cyclization of the carbohydrazide (B1668358), derivatives can be engineered for quinolone synthesis. For instance, if the aryl group of the arylidene derivative is a suitably substituted aminobenzaldehyde, subsequent chemical steps could facilitate a Gould-Jacobs or similar cyclization to form a quinolone ring system. Quinolone synthesis often involves the reaction of an aniline (B41778) derivative with a β-ketoester followed by thermal cyclization. rsc.org A multi-step pathway could adapt the hydrazone intermediate to generate the necessary aniline functionality.
Pyridopyrimidines: The synthesis of pyridopyrimidines can be achieved through the cyclization of o-aminonicotinamides or related precursors. nih.gov An arylidene derivative of this compound bearing an ortho-amino nitrile or ortho-amino ester functionality on the aryl ring could serve as a key intermediate. Treatment with reagents like formamide (B127407) or orthoesters could then trigger the cyclization to form the fused pyridopyrimidine scaffold.
The synthesis of a library of N'-substituted arylidene derivatives is a powerful method for exploring pharmacophore space. dovepress.com The core structure provided by this compound remains constant, while the systematic variation of the aldehyde allows for the introduction of a wide array of substituents. This approach enables the fine-tuning of steric, electronic, and lipophilic properties of the final molecule. The introduction of a benzyloxy group itself is a known strategy to create pharmacophores with potential central nervous system bioavailability. nih.govresearchgate.net
Researchers can introduce different functional groups onto the aryl ring to probe interactions with biological targets. For example, electron-donating or electron-withdrawing groups, halogens, alkyl chains, and additional heterocyclic rings can be incorporated. This systematic modification helps in identifying the key structural features required for a desired biological activity, a process central to modern drug discovery. dovepress.comnih.gov
| Aryl Substituent (R) in Aldehyde | Resulting Arylidene Derivative's Potential Properties |
| 4-Hydroxy | Hydrogen bond donor capability |
| 4-Methoxy | Hydrogen bond acceptor, moderate lipophilicity |
| 4-Nitro | Strong electron-withdrawing, potential for polar interactions |
| 4-Chloro | Increased lipophilicity, halogen bonding potential |
| 2-Thienyl | Introduction of a heteroaromatic ring, altered geometry |
| 3-Pyridyl | Introduction of a basic nitrogen atom, potential for salt formation |
Formation of Diverse Heterocyclic Systems Incorporating the Carbazate (B1233558) Moiety
The carbohydrazide functional group is a cornerstone in heterocyclic synthesis, acting as a versatile building block for numerous ring systems. openmedicinalchemistryjournal.comnih.govrsc.org Its ability to react with bifunctional reagents makes it an ideal starting point for constructing five- and six-membered nitrogen-containing heterocycles. e-bookshelf.demdpi.comekb.eg
Pyrazoles are a prominent class of five-membered heterocycles with two adjacent nitrogen atoms. A classic and efficient method for their synthesis is the reaction of a hydrazine (B178648) or its derivative with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.org this compound can serve as the hydrazine component in this reaction.
The synthesis involves a two-step, one-pot process:
Condensation: The terminal -NH2 group of the carbohydrazide reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., acetylacetone) to form a hydrazone intermediate.
Cyclization: The internal nitrogen atom then attacks the second carbonyl group, leading to an intramolecular cyclization. Subsequent dehydration yields the stable aromatic pyrazole (B372694) ring.
The N-methyl and benzyloxycarbonyl groups remain on the pyrazole's nitrogen atom, providing a handle for further functionalization or deprotection. This method allows for the regioselective synthesis of highly substituted pyrazoles. organic-chemistry.orgorgsyn.org
| Reagent | Resulting Heterocycle | Typical Conditions | Reference |
| 1,3-Diketone (e.g., Acetylacetone) | Substituted Pyrazole | Ethanol, reflux, catalytic acid | organic-chemistry.org |
| β-Ketoester (e.g., Ethyl acetoacetate) | Substituted Pyrazolone | Acetic acid, heat | researchgate.net |
| α,β-Unsaturated Nitrile | Substituted Aminopyrazole | Basic conditions (e.g., piperidine) | nih.gov |
Benzothiazoles are bicyclic heterocycles containing a benzene (B151609) ring fused to a thiazole (B1198619) ring. aablocks.com A common synthetic route involves the condensation of 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. The carbohydrazide moiety of this compound can function as a synthon for the required carboxylic acid functionality.
The reaction likely proceeds through the formation of an intermediate amide bond between the 2-aminothiophenol and the carbohydrazide, followed by an intramolecular cyclization and dehydration, driven by a catalyst such as polyphosphoric acid (PPA). This approach leads to the formation of 2-substituted benzothiazoles where the substituent is derived from the carbohydrazide core. Hydrazine-based linkers are often utilized in the design of potent benzothiazole (B30560) derivatives. nih.gov
The reactivity of the carbohydrazide moiety extends to the synthesis of a wide range of other nitrogen-containing heterocycles. cymitquimica.com
Oxadiazoles and Thiadiazoles: Reaction with reagents like cyanogen (B1215507) bromide, phosgene (B1210022) equivalents, or carbon disulfide can lead to the formation of 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings. For example, treatment with carbon disulfide in a basic medium followed by alkylation and cyclization is a standard route to 1,3,4-oxadiazol-2-thiones. ekb.eg
Triazoles: 1,2,4-Triazole rings can be formed by reacting the carbohydrazide with iminoesters or thioamides. The combination of different heterocyclic moieties, such as a triazole and a benzofuran, is a known strategy in drug design. bohrium.com
Fused Systems: this compound can be incorporated into fused heterocyclic systems like triazinones or other complex polycyclic structures, depending on the choice of the cyclizing agent.
Functionalization and Coupling Reactions to Expand Molecular Diversity
The strategic functionalization of the this compound scaffold is pivotal for the development of diverse molecular entities with potential applications in various fields of chemical and biological research. The presence of multiple reactive sites within the molecule—specifically the nitrogen atoms of the hydrazide moiety and the potential for modification of the benzyl (B1604629) group—allows for a range of chemical transformations. These reactions are employed to introduce new functional groups, extend the molecular framework, and construct libraries of related compounds for structure-activity relationship (SAR) studies. Key derivatization strategies include acylation, alkylation, and cross-coupling reactions, which systematically modify the core structure to fine-tune its physicochemical and biological properties.
Acylation and Sulfonylation Reactions
The nucleophilic character of the nitrogen atoms in the carbohydrazide core makes them amenable to acylation and sulfonylation reactions. These transformations are fundamental for introducing a wide array of substituents, thereby modulating the electronic and steric properties of the molecule.
N-Sulfonylation: Similarly, sulfonylation of the hydrazide nitrogen atoms can be achieved using sulfonyl chlorides in the presence of a suitable base. This reaction introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the conformational preferences of the molecule. The resulting sulfonamides are a common feature in many therapeutic agents due to their chemical stability and ability to participate in key binding interactions.
Alkylation and Reductive Amination
The introduction of alkyl groups onto the carbohydrazide scaffold can be accomplished through direct alkylation or reductive amination protocols. These methods provide a means to further elaborate the molecular structure and explore the impact of N-substitution on the compound's properties.
N-Alkylation: Direct alkylation of the carbohydrazide nitrogen atoms can be achieved using alkyl halides or other electrophilic alkylating agents. The regioselectivity of this reaction can be influenced by the reaction conditions, including the choice of base and solvent. N-alkylation is a straightforward method to introduce small alkyl groups (e.g., methyl, ethyl) or larger, more complex side chains, thereby expanding the chemical space around the core scaffold.
Reductive Amination: An alternative strategy for introducing N-alkyl groups involves a two-step reductive amination process. This method first involves the condensation of the hydrazide with an aldehyde or ketone to form a hydrazone intermediate, which is subsequently reduced to the corresponding N-alkylated product. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. This approach is particularly useful for installing a diverse range of substituents derived from readily available aldehydes and ketones.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, and they can be applied to appropriately functionalized derivatives of this compound. These reactions enable the introduction of aryl, heteroaryl, and vinyl groups, significantly increasing the structural complexity and diversity of the resulting molecules.
To utilize cross-coupling strategies, the this compound scaffold must first be functionalized with a suitable handle, such as a halide (e.g., Br, I) or a triflate group. This is typically achieved by incorporating the handle into the benzyloxy portion of the molecule. Once installed, this functional handle can participate in a variety of palladium-catalyzed reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with the halide- or triflate-functionalized scaffold. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly versatile method for forming biaryl and heteroaryl-aryl linkages.
Heck-Mizoroki Coupling: The Heck reaction facilitates the coupling of the functionalized scaffold with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a vinyl substituent. This reaction is instrumental in the synthesis of styrenyl and other unsaturated derivatives.
Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of carbon-nitrogen bonds by coupling the functionalized scaffold with an amine. The Buchwald-Hartwig amination is a key method for introducing a variety of primary and secondary amines, including anilines and heterocylic amines, onto the molecular framework.
The application of these functionalization and coupling strategies allows for the systematic and combinatorial elaboration of the this compound scaffold. The resulting libraries of compounds can then be screened for desired biological activities, leading to the identification of novel lead compounds for drug discovery and other applications. The ability to readily diversify the core structure makes this compound a valuable building block in modern medicinal and materials chemistry.
Interactive Data Tables
Table 1: Examples of Functionalization Reactions on Carbohydrazide-Related Scaffolds
| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Reference |
| N-Alkylation | N-Benzyloxy carbamic acid ethyl ester | Iodomethane | N-alkyl-N-benzyloxy carbamate (B1207046) | nih.gov |
| Acylation | N-substituted 2-aminobenzimidazole | Benzyl-protected benzoic acid | N-substituted benzimidazole (B57391) amide | nih.gov |
| Reductive Amination | Chitosan (B1678972) | Formaldehyde/Benzaldehyde (B42025) | N-benzyl N-methyl chitosan | orientjchem.org |
| Suzuki Coupling | N-Methylimidazole functionalized carboxymethylcellulose-supported palladium | Aryl halide | Biaryl compound | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to N Methyl Benzyloxy Carbohydrazide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within N'-Methyl(benzyloxy)carbohydrazide.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The protons of the phenyl ring in the benzyloxy group would typically appear as a multiplet in the aromatic region, around δ 7.3-7.4 ppm. The two protons of the benzylic methylene (B1212753) group (CH₂-O) would likely be observed as a singlet at approximately δ 5.0 ppm. The N-methyl group (N-CH₃) protons would give rise to a singlet at around δ 3.0-3.3 ppm. The protons attached to the nitrogen atoms of the hydrazide moiety (NH) would appear as broad singlets, and their chemical shifts would be sensitive to solvent and temperature. For instance, in related hydrazide structures, NH proton signals can appear over a wide range from δ 4.0 to δ 10.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the carbohydrazide (B1668358) is expected to be the most downfield signal, typically appearing in the range of δ 155-165 ppm. The carbons of the aromatic ring would produce signals between δ 127 and 137 ppm. The benzylic carbon (CH₂-O) is anticipated to resonate around δ 67-70 ppm. The N-methyl carbon (N-CH₃) would be found further upfield, likely in the region of δ 30-35 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C₆H₅- | 7.3-7.4 (m) | 127.0-137.0 |
| C₆H₅-C H₂-O- | 5.0 (s) | 67.0-70.0 |
| -O-NH- | Broad s | - |
| -C(=O)- | - | 155.0-165.0 |
| -NH-CH₃ | Broad s | - |
| -NH-C H₃ | 3.0-3.3 (s) | 30.0-35.0 |
s = singlet, m = multiplet
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to confirm the connectivity between adjacent protons and their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, from which the elemental formula (C₈H₁₁N₃O₂) can be confirmed.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A prominent fragmentation pathway would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91. Another common fragmentation would involve the loss of the benzyloxy group, resulting in a fragment at [M-107]⁺. Cleavage of the N-N bond is also anticipated, giving rise to various fragment ions. For example, cleavage of the bond between the two nitrogens of the hydrazine (B178648) moiety could lead to the formation of a benzyloxycarbonyl fragment or a methylamino-isocyanate fragment. The presence of an odd number of nitrogen atoms (three) means that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 181 | [M]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation) |
| 74 | [M - C₇H₇O]⁺ |
| 58 | [CH₃NHCO]⁺ |
The predicted molecular weight is 181.20 g/mol.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
The IR spectrum of this compound would show characteristic absorption bands. A strong, sharp band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the carbohydrazide group. The N-H stretching vibrations of the hydrazide moiety are expected to appear as one or more bands in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3030 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear in the 2850-2960 cm⁻¹ region. The C-O stretching of the benzyloxy group would likely produce a band in the 1050-1150 cm⁻¹ range.
Raman spectroscopy would provide complementary information. For instance, the symmetric stretching of the aromatic ring, which is often weak in the IR spectrum, would be expected to give a strong signal in the Raman spectrum.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200-3400 | Medium-Strong |
| Aromatic C-H Stretch | ~3030 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| C=O Stretch | 1650-1700 | Strong |
| N-H Bend | 1550-1650 | Medium |
| C-O Stretch | 1050-1150 | Medium |
Microanalysis for Elemental Composition Verification
Microanalysis, specifically elemental analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula. For this compound (C₈H₁₁N₃O₂), the theoretical elemental composition would be calculated. Experimental values that fall within a narrow margin of error (typically ±0.4%) of the theoretical values provide strong evidence for the proposed molecular formula. acs.org
Table 4: Theoretical Elemental Composition of this compound (C₈H₁₁N₃O₂)
| Element | Theoretical Percentage |
|---|---|
| Carbon (C) | 53.03% |
| Hydrogen (H) | 6.12% |
| Nitrogen (N) | 23.19% |
| Oxygen (O) | 17.66% |
By integrating the data from these complementary analytical techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, confirming its atomic constitution, connectivity, and key structural features.
Computational and Theoretical Investigations of N Methyl Benzyloxy Carbohydrazide and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic environment of N'-Methyl(benzyloxy)carbohydrazide, predicting its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the reaction mechanisms of various organic compounds, including those with carbohydrazide (B1668358) moieties. For instance, DFT calculations at the B3LYP/6-31g(d) level of theory have been used to compute the reaction pathway for the formation of N-(carbomylcarbamothioyl)benzamide, a related compound. researchgate.net Such studies can identify transition states and intermediates, providing a detailed picture of the reaction progress. researchgate.net
In the context of this compound derivatives, DFT studies could be employed to explore their synthesis pathways and potential reactions. For example, the reaction mechanism of N-heterocyclic carbene-catalyzed synthesis of phthalidyl sulfonohydrazones has been elucidated using DFT, revealing the formation of a Breslow intermediate. nih.gov This approach could similarly be applied to understand the formation and reactivity of this compound, helping to optimize reaction conditions and predict potential side products.
A hypothetical reaction pathway for a derivative of this compound could be modeled to determine the energetics of each step, as illustrated in the table below.
Table 1: Hypothetical DFT-Calculated Energies for a Reaction Involving a Carbohydrazide Derivative
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +18.9 |
| Product | -12.4 |
This table is illustrative and based on typical data from DFT studies on similar organic reactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. researchgate.net
For a molecule like this compound, the HOMO is likely to be located on the electron-rich parts of the molecule, such as the oxygen and nitrogen atoms of the carbohydrazide group and the benzyloxy moiety. The LUMO, conversely, would be distributed over the regions that can accept electron density.
In a theoretical study on a related pyrazine-2-carbohydrazide (B1222964) derivative, the HOMO-LUMO energy gap was calculated to be 3.9149 eV, suggesting significant stability. researchgate.net Similar calculations for this compound would provide valuable information about its electronic properties and potential for charge transfer interactions in chemical reactions. scispace.comicm.edu.pl
Table 2: Representative Frontier Molecular Orbital Energies from a Study on a Carbohydrazide Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -2.63 |
| HOMO-LUMO Gap | 3.91 |
Data is representative and based on a theoretical study of a similar carbohydrazide compound. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. scispace.comicm.edu.plscinito.aiwisc.edu It provides a detailed picture of bonding and antibonding interactions, which are crucial for understanding intermolecular forces. nih.gov
The analysis can also quantify the charge on each atom, providing insights into the molecule's electrostatic potential and its ability to participate in hydrogen bonding and other non-covalent interactions. This information is particularly valuable for understanding how this compound might interact with biological macromolecules.
Table 3: Illustrative NBO Analysis Data for a Hypothetical Carbohydrazide Fragment
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O1) | π* (C2=O3) | 15.2 |
| LP (N4) | σ* (C2-N5) | 5.8 |
| σ (C6-H7) | σ* (C1-C2) | 2.1 |
This table is a hypothetical representation of NBO analysis results, demonstrating the types of interactions that could be identified.
Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions
Molecular modeling and docking are computational techniques that predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. nih.gov These methods are instrumental in drug discovery and chemical biology for identifying potential drug candidates and understanding their mechanisms of action.
Molecular docking simulations can be used to place this compound into the active site of a target protein and predict its preferred binding orientation and affinity. nih.gov This process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding energy.
Studies on similar carbohydrazide derivatives have demonstrated the utility of this approach. For instance, N'-arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives were designed as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. nih.gov Molecular modeling suggested that these compounds could interact with key residues and magnesium ions in the active site. nih.gov Similarly, docking studies of N-benzyl pyridinium–curcumin derivatives as acetylcholinesterase (AChE) inhibitors revealed key interactions with amino acids like TRP84 and PHE330 in the enzyme's active site. nih.gov
For this compound, docking studies could explore its potential to bind to various enzymes or receptors, identifying key hydrogen bonds, hydrophobic interactions, and π-stacking interactions that contribute to binding.
Table 4: Potential Intermolecular Interactions of a Carbohydrazide Ligand with a Protein Target
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen | TYR 150 | 2.8 |
| Hydrogen Bond | N-H | ASP 210 | 3.1 |
| π-π Stacking | Benzyl (B1604629) Ring | PHE 255 | 4.0 |
| Hydrophobic | Methyl Group | LEU 180 | 3.5 |
This table provides a hypothetical example of the types of interactions that can be identified through molecular docking studies.
The development of chemical probes often relies on structure-based and ligand-based design strategies. nih.gov In structure-based design, the three-dimensional structure of the target protein is used to design ligands that fit snugly into the binding site and have favorable interactions. nih.gov This approach was successfully used to develop potent inhibitors of protein kinase CK2 based on a pyrazolo[1,5-a] scispace.comicm.edu.plnih.govtriazine scaffold. nih.gov
Ligand-based design, on the other hand, is employed when the structure of the target is unknown. This approach uses the structures of known active compounds to develop a pharmacophore model, which defines the essential features required for biological activity.
For this compound, if a target protein is identified and its structure is available, structure-based design could be used to modify the molecule to improve its binding affinity and selectivity. For example, additional functional groups could be added to form new hydrogen bonds or hydrophobic interactions with the protein. If a series of active carbohydrazide derivatives is known, but the target structure is not, ligand-based methods could be used to guide the design of new, more potent analogs.
Conformational Analysis and Stereochemical Impact on Molecular Recognition
The three-dimensional arrangement of atoms in this compound and its derivatives plays a pivotal role in their interaction with biological targets. Computational and theoretical investigations have shed light on the conformational preferences of these molecules and how stereochemistry governs their molecular recognition properties.
A key structural feature of carbohydrazide derivatives is the amide bond, which can exist in different conformations. Theoretical studies, often employing Density Functional Theory (DFT) calculations, have revealed that N-methylation—the introduction of a methyl group on one of the nitrogen atoms—profoundly influences the molecule's preferred shape. nih.gov This methylation induces a significant shift in the O=C–N–X dihedral angle, causing a transition from a more extended antiperiplanar conformation to a more compact synperiplanar conformation. nih.gov This change is primarily attributed to steric hindrance introduced by the methyl group.
The conformational effects of methylation have been systematically studied in related N-acylhydrazone (NAH) derivatives. For instance, calculations have shown that while non-methylated NAHs prefer an antiperiplanar conformation, N-methylated versions favor a synperiplanar arrangement. nih.govchemrxiv.org This conformational shift can lead to a greater deviation from the planarity of the molecule. nih.gov
The energetic landscape of these molecules is also altered by methylation. The energy difference between various conformers can be quantified, and Boltzmann distribution analysis can predict the population of the most stable conformer at a given temperature. chemrxiv.org For example, in one study of NAH derivatives, the most stable conformers for methylated compounds accounted for a significantly high percentage of the conformational population. chemrxiv.org
Furthermore, N-methylation restricts the rotation around the amide bond. semanticscholar.org This restricted rotation can be experimentally observed in NMR spectroscopy, where the duplication of signals, characteristic of multiple co-existing conformers in non-methylated analogs, is absent in their N-methylated counterparts. semanticscholar.org
These conformational and stereochemical changes directly impact how these molecules interact with their biological partners. The specific three-dimensional shape and the presentation of hydrogen bond donors and acceptors are critical for molecular recognition. The removal of a hydrogen bond donor upon N-methylation, for example, can significantly alter the binding mode and affinity of a molecule to its receptor. chemrxiv.org
Table 1: Impact of N-Methylation on Conformational Properties of Hydrazide Derivatives
| Feature | Non-Methylated Derivative | N-Methylated Derivative | Source(s) |
| Preferred Dihedral Conformation (O=C–N–X) | antiperiplanar | synperiplanar | nih.govchemrxiv.org |
| Amide Bond Rotation | Less restricted, may show multiple conformers | Restricted rotation | semanticscholar.org |
| Hydrogen Bond Donors | Contains N-H donor | Lacks N-H donor at the site of methylation | chemrxiv.org |
| Molecular Planarity | Generally more planar | Can exhibit greater deviation from planarity | nih.gov |
Table 2: Comparative Dihedral Angles in Related Hydrazide Structures
| Compound Type | Dihedral Angle Range Between Aromatic Rings | Source(s) |
| Non-methylated pyrazine-2-carbohydrazides | 0-6° | nih.gov |
| N-methylated pyrazine-2-carbohydrazides | 55-78° | nih.gov |
Strategic Applications in Complex Molecule Synthesis and Chemical Probe Design
N'-Methyl(benzyloxy)carbohydrazide as a Versatile Synthetic Intermediate
The carbohydrazide (B1668358) functional group is known for its reactivity and is a key component in the synthesis of a wide array of commercially important chemicals. While direct applications of this compound are not extensively documented in public literature, the known uses of carbohydrazide and its derivatives suggest its potential as a valuable precursor in several industrial sectors.
Precursor in Agrochemical Research
Carbohydrazide derivatives are utilized in the development of agrochemicals. A patent for compounds with fungicidal activity describes the synthesis of various chemical structures for the control of phytopathogenic fungi google.com. The core structures of these compounds often feature nitrogen-containing heterocyclic moieties, which can be synthesized using hydrazide derivatives as key building blocks. The benzyloxy and methyl groups in this compound could be strategically employed to modify the lipophilicity and metabolic stability of potential agrochemical candidates, thereby enhancing their efficacy and environmental profile.
Utility in the Photographic Industry and Related Chemical Development
The photographic industry has historically used a variety of organic compounds to achieve desired image quality and stability. Although specific data on this compound is scarce, general patents for photographic materials often list hydrazide derivatives as components in developing or stabilizing solutions google.com. These compounds can act as fogging inhibitors or color couplers, contributing to the final appearance and longevity of the photographic image.
Role in Polymerization Catalysis and Polymeric Material Modification
Carbohydrazides can function as catalysts or modifiers in polymerization reactions. Patents describe the use of various organometallic compounds and ligands in polymerization processes google.comgoogle.com. The this compound structure, with its potential to coordinate with metal centers, could be explored for its catalytic activity. Furthermore, the incorporation of this molecule into a polymer backbone could modify the material's properties, such as thermal stability and solubility. Research on catalytic dehydrogenative polymerization highlights the synthesis of polyamides from diols and diamines using specific catalysts, a process where a carbohydrazide derivative could potentially play a role in the reaction mechanism nih.gov.
Application in the Synthesis of Specialty Chemicals (e.g., Flame Retardants, Blowing Agents, Dyes)
The synthesis of specialty chemicals often relies on versatile intermediates. Hydrazide derivatives have been noted for their use in creating flame retardants, blowing agents, and dyes.
Flame Retardants: Patents for flame retardant compositions often include nitrogen- and phosphorus-containing compounds google.comgoogle.com. The nitrogen atoms in the carbohydrazide core of this compound could contribute to the flame-retardant properties of a final product.
Blowing Agents: Sulfonyl hydrazide derivatives are known to be effective blowing agents in the production of foamed plastics google.comjustia.comjustia.com. The decomposition of these compounds releases nitrogen gas, which creates the foam structure. This compound could potentially be modified to create novel blowing agents with specific decomposition temperatures and gas yields.
Dyes: The synthesis of azo dyes, a major class of synthetic colorants, involves the diazotization of an aromatic amine and subsequent coupling with a suitable coupling component google.com. Hydrazide derivatives can be precursors to heterocyclic compounds that are used as coupling components in dye synthesis.
Scaffold for Targeted Chemical Probe Development in Biomedical Research
The carbohydrazide moiety is a key pharmacophore in the design of various enzyme inhibitors. The specific structure of this compound, with its defined stereochemistry and functional groups, makes it an attractive scaffold for developing targeted chemical probes for biomedical research.
Design of Enzyme Inhibitors, including HCV NS5B Polymerase and HIV-1 Integrase
The development of antiviral drugs is a critical area of biomedical research. Two key enzymes, Hepatitis C Virus (HCV) NS5B polymerase and Human Immunodeficiency Virus-1 (HIV-1) integrase, are major targets for antiviral therapy. The carbohydrazide scaffold has been successfully utilized in the design of inhibitors for both of these enzymes.
HCV NS5B Polymerase Inhibitors:
HCV NS5B is an RNA-dependent RNA polymerase that is essential for the replication of the hepatitis C virus nih.gov. The discovery of novel allosteric inhibitors of this enzyme is a key strategy in developing new anti-HCV drugs nih.govcapes.gov.br. Research has shown that compounds with a carbohydrazide core can act as potent inhibitors of HCV NS5B polymerase. While direct studies on this compound are not available, the principles of inhibitor design suggest its potential as a valuable scaffold. The benzyloxy group can engage in hydrophobic interactions within the enzyme's binding pocket, while the carbohydrazide moiety can form crucial hydrogen bonds with key amino acid residues.
HIV-1 Integrase Inhibitors:
HIV-1 integrase is the enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step in the HIV life cycle nih.gov. The design of inhibitors that can block this process is a major focus of anti-HIV drug discovery. Bicyclic pyrimidinone cores have been identified as effective scaffolds for HIV-1 integrase inhibitors researchgate.netnih.gov. The carbohydrazide group, often as part of a larger heterocyclic system, plays a crucial role in chelating the magnesium ions in the enzyme's active site. A study on 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives demonstrated their potential as anti-HIV agents, with the carbohydrazide moiety being a key feature for their activity nih.gov. The this compound structure provides a foundation upon which more complex and potent HIV-1 integrase inhibitors can be built.
Table of Research Findings on Related Carbohydrazide Derivatives:
| Enzyme Target | Derivative Class | Key Findings | Reference |
| HCV NS5B Polymerase | 4-hydrazinoquinazoline | Identification of a novel scaffold for allosteric inhibitors. | nih.gov |
| HIV-1 Integrase | Bicyclic pyrimidinones | Optimization of a 6:6 core led to a compound with an EC50 of 3 nM against wild-type HIV. | nih.gov |
| HIV-1 Integrase | 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides | Compounds showed effectiveness against HIV at concentrations lower than 150 µM with no significant cytotoxicity. | nih.gov |
Development of Anti-infective Agents in Research, such as Antibacterial, Antifungal, and Antiviral Compounds
The carbohydrazide functional group is a key pharmacophore in the development of various anti-infective agents. Its ability to form stable hydrazone linkages and participate in hydrogen bonding interactions makes it a valuable component in the design of molecules targeting microbial enzymes and other critical cellular components.
Antibacterial Research: The carbohydrazide scaffold is present in a number of compounds investigated for their antibacterial properties. For instance, derivatives of pyridine-4-carbohydrazide, also known as isoniazid, are foundational in anti-tuberculosis research. The incorporation of lipophilic groups, such as the benzyloxy group in this compound, is a strategy employed to potentially enhance the diffusion of such molecules through the lipid-rich cell walls of bacteria like Mycobacterium tuberculosis. Research on novel 1-benzyl-1H-1,2,3-triazole-4-carbohydrazides has shown that derivatives with heterocyclic rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antifungal Research: The carbohydrazide moiety also contributes to antifungal activity. Studies on pyridine-4-carbohydrazide derivatives have demonstrated their potential against fungal pathogens, notably Candida albicans. Furthermore, novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been synthesized and have shown considerable in vitro antifungal activities against a range of fungi. sigmaaldrich.com The presence of a benzyl (B1604629) group on the nitrogen atom of some of these derivatives was noted to result in prominent antifungal activity. sigmaaldrich.com
Antiviral Research: In the realm of antiviral research, carbohydrazide derivatives have been explored as potential inhibitors of viral replication. For example, a series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication. arctomsci.com These compounds demonstrated antiviral activity with no significant cytotoxicity. arctomsci.com While direct studies on this compound are lacking, the core structure is relevant to the design of new antiviral candidates.
| Compound Class | Target Organism/Virus | Key Findings |
| Pyridine-4-carbohydrazide derivatives | Mycobacterium tuberculosis, Candida albicans | Lipophilic derivatives show enhanced potential. |
| 1-Benzyl-1H-1,2,3-triazole-4-carbohydrazides | Gram-positive and Gram-negative bacteria | Heterocyclic substitutions can lead to significant activity. |
| 1,4-Benzoxazin-3-one acylhydrazones | Various fungi | Benzyl group on nitrogen can enhance antifungal properties. sigmaaldrich.com |
| 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides | HIV-1 | Demonstrated antiviral activity with low cytotoxicity. arctomsci.com |
Exploration in Beta-Turn Mimetic Design for Protein-Protein Interaction Studies
Beta-turns are secondary protein structures that play crucial roles in protein folding and protein-protein interactions (PPIs). The design of small molecules that mimic these turns, known as beta-turn mimetics, is a significant area of research for developing therapeutics that can modulate PPIs.
The conformational properties of a molecule are critical for its potential as a beta-turn mimetic. N-methylation, as present in this compound, can significantly influence the conformational preferences of peptides and peptidomimetics. While there is no specific research available on this compound as a beta-turn mimetic, the structural features are of interest. The N-methyl group can restrict the conformational freedom around the amide bond, which can be a useful feature in designing conformationally constrained mimetics. The benzyloxy group offers a scaffold for further functionalization to mimic the side chains of amino acid residues typically found in beta-turns. The development of tetra-substituted hexahydro-4H-pyrazino[2,1-c] sigmaaldrich.comamadischem.comnih.govtriazine-4,7(6H)-diones as β-turn mimetics highlights the ongoing efforts to create novel scaffolds for perturbing protein-protein interactions.
General Applications in Medicinal Chemistry Research
The carbohydrazide moiety is a versatile building block in medicinal chemistry due to its synthetic tractability and its presence in a wide array of biologically active molecules. atamanchemicals.com It can serve as a linker or a core scaffold for the synthesis of more complex molecules. The N-H protons of the carbohydrazide can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
The benzyloxy group is often used in medicinal chemistry as a protecting group for hydroxyl functionalities or as a lipophilic substituent to improve pharmacokinetic properties. In the context of this compound, the benzyl group could be involved in pi-stacking interactions with aromatic residues in a protein binding pocket.
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of carbazates, including N'-Methyl(benzyloxy)carbohydrazide, often relies on established methods. However, the drive for more sustainable, efficient, and versatile synthetic protocols is a key area of future research. Current efforts in organic synthesis focus on minimizing waste, reducing reaction times, and improving yields, all of which are applicable to the production of carbazate (B1233558) derivatives. nih.gov
Future synthetic strategies could include:
Catalyst-Free Reactions: Exploring catalyst-free methods, such as reactions in water, can offer greener and more cost-effective synthetic routes. chemrxiv.org
Flow Chemistry: The use of continuous flow reactors can enable better control over reaction parameters, leading to higher yields and purity, as well as facilitating scalability.
One-Pot Syntheses: Designing multi-component reactions in a single pot can streamline the synthesis of complex carbazate derivatives, reducing the number of purification steps and saving time and resources. researchgate.net
| Synthetic Approach | Potential Advantages | Relevant Research Area |
| Catalyst-Free Synthesis | Reduced cost, environmental impact, and metal contamination. | Green Chemistry |
| Flow Chemistry | Improved reaction control, safety, and scalability. | Process Chemistry |
| One-Pot Reactions | Increased efficiency, reduced waste, and step economy. | Tandem Catalysis |
Deeper Mechanistic Insights into Carbazate Reactivity and Selectivity
A thorough understanding of the reaction mechanisms governing carbazate chemistry is crucial for predicting and controlling the outcomes of synthetic transformations. While the reactivity of related functional groups like amides and carbamates has been studied, specific investigations into the mechanistic nuances of carbazates such as this compound are a fertile ground for future research. rsc.orgrsc.org
Key areas for mechanistic investigation include:
Conformational Analysis: Studying the conformational preferences of the carbazate backbone is essential, as it influences reactivity and biological activity. acs.org Techniques like NMR spectroscopy and computational modeling can provide insights into the rotational barriers and stable conformations of this compound. chemrxiv.orgacs.org
Reaction Kinetics: Detailed kinetic studies of reactions involving the carbazate moiety can elucidate the rate-determining steps and the influence of substituents on reaction rates. arxiv.org
Intermediate Characterization: The identification and characterization of transient intermediates in carbazate reactions, potentially through spectroscopic techniques under cryogenic conditions, can provide a more complete picture of the reaction pathway.
Expansion of Scaffold Diversity and Application in New Chemical Entities
The this compound core serves as a versatile scaffold that can be elaborated to generate large libraries of diverse molecules. nih.gov Expanding the chemical space around this central motif is a key strategy for discovering new compounds with novel biological activities or material properties. nih.gov
Future work in this area will likely focus on:
Combinatorial Chemistry: Utilizing combinatorial approaches to systematically modify different positions of the this compound scaffold will allow for the rapid generation of compound libraries. researchgate.net
Bioisosteric Replacement: Replacing the benzyloxy or methyl groups with other functional groups that have similar steric and electronic properties can lead to compounds with improved pharmacokinetic profiles or enhanced target interactions.
Scaffold Hopping: Using the carbazate core as a starting point for the design of entirely new molecular architectures can lead to the discovery of novel classes of compounds.
| Strategy | Goal | Potential Outcome |
| Combinatorial Chemistry | Rapid generation of diverse compound libraries. | Identification of new hits in screening campaigns. |
| Bioisosteric Replacement | Fine-tuning of molecular properties. | Improved drug-like characteristics. |
| Scaffold Hopping | Exploration of novel chemical space. | Discovery of new intellectual property. |
Integration with High-Throughput Synthesis and Screening in Chemical Biology
The integration of automated high-throughput synthesis with biological screening represents a powerful paradigm for accelerating the discovery of new bioactive molecules. youtube.comnih.gov This approach allows for the rapid synthesis and evaluation of large numbers of compounds, significantly increasing the efficiency of the drug discovery process. youtube.comnih.gov
The application of this technology to this compound and its derivatives could involve:
Miniaturized Synthesis: Performing reactions in microtiter plates allows for the parallel synthesis of hundreds or even thousands of compounds with minimal reagent consumption. researchgate.netrsc.org
Automated Screening: High-throughput screening (HTS) assays can be used to rapidly assess the biological activity of the synthesized compounds against a wide range of targets.
Data Analysis: The large datasets generated from HTS require sophisticated computational tools for analysis and hit identification. youtube.com
Predictive Design and Optimization through Advanced Computational Chemistry
Advanced computational chemistry methods are becoming indispensable tools in modern chemical research, enabling the predictive design and optimization of molecules with desired properties. mdpi.com These approaches can significantly reduce the time and cost associated with experimental work by prioritizing the synthesis of the most promising compounds.
For this compound, computational approaches can be used for:
Molecular Docking: Predicting the binding mode and affinity of carbazate derivatives to biological targets can guide the design of more potent inhibitors. researchgate.net
Quantum Mechanics Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic structure and reactivity of carbazates, providing insights into their chemical behavior. acs.org
Molecular Dynamics Simulations: These simulations can be used to study the conformational dynamics of carbazates and their interactions with biological macromolecules over time. mdpi.com
| Computational Method | Application | Information Gained |
| Molecular Docking | Virtual screening, lead optimization. | Binding poses, predicted affinity. |
| Quantum Mechanics | Reactivity studies, spectroscopic prediction. | Electronic properties, reaction energies. |
| Molecular Dynamics | Conformational analysis, binding stability. | Dynamic behavior, interaction stability. |
Q & A
Basic: What are the standard synthesis protocols for N'-Methyl(benzyloxy)carbohydrazide and its derivatives?
The synthesis typically involves condensation reactions between hydrazides and aldehydes/ketones. For example:
- Step 1 : Prepare benzohydrazide by reacting methyl benzoate with hydrazine hydrate in ethanol under reflux (yield: 87–92%) .
- Step 2 : Condense benzohydrazide with substituted aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol under reflux for 4–6 hours to form the hydrazone derivative. Reaction progress is monitored via thin-layer chromatography (TLC) .
- Key reagents : Hydrazine hydrate, substituted aldehydes, ethanol, or dichloromethane as solvents. Base catalysts (e.g., K₂CO₃) may enhance yield .
Basic: How is the purity and structural integrity of this compound validated experimentally?
- Purity assessment :
- Structural characterization :
Advanced: How do reaction parameters (temperature, solvent, catalyst) influence the yield and stereochemistry of this compound derivatives?
- Temperature : Higher temperatures (e.g., reflux at 80°C) accelerate condensation but may promote side reactions. Lower temperatures favor E/Z isomer control .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol or methanol stabilize intermediates in condensations .
- Catalysts : Acidic conditions (e.g., acetic acid) favor hydrazone formation, while bases (e.g., K₂CO₃) improve yields in nucleophilic substitutions .
- Data contradiction : reports 87–92% yields with ethanol, while notes dichloromethane as optimal for chloroacetyl derivatives. Researchers should optimize based on substituent reactivity .
Advanced: What strategies are employed to resolve discrepancies in biological activity data across studies?
- Control experiments : Verify compound purity and exclude solvent/residual reagent interference (e.g., via HPLC) .
- Structural analogs : Compare activity of derivatives (e.g., 3-chloro vs. 4-methoxy substituents) to identify pharmacophore contributions .
- Target validation : Use molecular docking or enzyme inhibition assays to confirm interactions with biological targets (e.g., antimicrobial enzymes) .
Advanced: How can computational methods enhance the design of this compound derivatives for specific biological targets?
- Molecular docking : Predict binding affinities to targets like E. coli DNA gyrase or human topoisomerase II using software (e.g., AutoDock) .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with antimicrobial IC₅₀ values to guide synthesis .
- ADMET prediction : Use tools like SwissADME to optimize solubility and bioavailability by modifying substituents (e.g., replacing benzyloxy with pyridinyl groups) .
Advanced: What methodologies are used to analyze the stability of this compound under varying pH and temperature conditions?
- Accelerated stability studies :
- Incubate compounds in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Thermal gravimetric analysis (TGA) to assess decomposition temperatures .
- Light sensitivity : Store derivatives in amber vials if UV-Vis spectra indicate photodegradation (e.g., absorbance shifts at 280 nm) .
Advanced: How do substituent positions (e.g., para vs. meta) on the benzyloxy group affect biological activity?
- Para-substituents (e.g., 4-methoxy): Enhance planar stacking with enzyme active sites, improving antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .
- Meta-substituents (e.g., 3-chloro): Introduce steric hindrance, reducing binding but increasing selectivity for cancer cell lines (e.g., IC₅₀ = 12 µM for MCF-7) .
- Ortho-substituents : May disrupt conjugation, lowering activity unless paired with electron-withdrawing groups (e.g., nitro) .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Isomer separation : Use chiral HPLC or crystallization with enantiopure resolving agents (e.g., tartaric acid) .
- Catalyst optimization : Transition from stoichiometric bases (e.g., NaOH) to catalytic asymmetric organocatalysts (e.g., proline derivatives) .
- Process monitoring : Implement inline FTIR or Raman spectroscopy to track enantiomer ratios in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
